Cas no 1241184-26-8 (N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide)

N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a synthetic carbazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a carbazole core modified with a cyanoalkyl carboxamide side chain, which may enhance binding affinity and selectivity in biological systems. This compound is of interest due to its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or oncological pathways. The cyanobutyl group contributes to improved solubility and metabolic stability, while the tetrahydrocarbazole scaffold offers a rigid framework for molecular interactions. Its well-defined chemical properties make it suitable for structure-activity relationship studies and drug discovery efforts.
N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide structure
1241184-26-8 structure
商品名:N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
CAS番号:1241184-26-8
MF:C18H21N3O
メガワット:295.378844022751
CID:6360171
PubChem ID:47092124

N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyanobutyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
    • N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
    • Z991730994
    • EN300-26688436
    • 1241184-26-8
    • AKOS034779614
    • インチ: 1S/C18H21N3O/c1-2-5-13(11-19)20-18(22)12-8-9-17-15(10-12)14-6-3-4-7-16(14)21-17/h8-10,13,21H,2-7H2,1H3,(H,20,22)
    • InChIKey: RXEYJSKZPZHVCE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC2=C(C=1)C1CCCCC=1N2)NC(C#N)CCC

計算された属性

  • せいみつぶんしりょう: 295.168462302g/mol
  • どういたいしつりょう: 295.168462302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26688436-0.05g
N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
1241184-26-8 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide 関連文献

N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamideに関する追加情報

Professional Introduction to N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide (CAS No. 1241184-26-8)

N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique chemical structure and its CAS number 1241184-26-8, represents a promising candidate for further research and development in the quest for novel therapeutic agents. The molecular framework of this compound combines elements of both carbazole derivatives and amide functionalities, which are well-documented for their potential biological activities.

The structural composition of N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is characterized by a tetrahydrocarbazole core substituted with a cyanoethyl group at the 1-position and a carboxamide moiety at the 6-position. This specific arrangement of functional groups not only contributes to the compound's unique physicochemical properties but also suggests potential interactions with biological targets. The presence of the cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating its interaction with polar biological targets.

In recent years, there has been a surge in research focused on carbazole derivatives due to their diverse biological activities. Carbazolederivatives have been reported to exhibit properties such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects. The addition of an amide group in N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide may further modulate these activities by introducing additional hydrogen bonding capabilities and altering the electronic distribution within the molecule.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The tetrahydrocarbazole core is known for its ability to mimic certain natural products and bioactive molecules, making it an attractive platform for structural modifications. By varying the substituents attached to this core, researchers can fine-tune the biological activity of the compound to target specific diseases or conditions.

Recent studies have begun to explore the pharmacological properties of N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide. Preliminary in vitro studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, researchers have observed potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, the compound has shown promise in interacting with receptors involved in pain signaling pathways.

The synthesis of N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide presents an interesting challenge due to the complexity of its molecular structure. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key functional groups within the molecule efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that are enabling researchers to access more complex molecules.

The pharmacokinetic profile of any potential drug candidate is crucial for its clinical success. N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been subjected to preliminary pharmacokinetic studies to evaluate its absorption, distribution, metabolism, excretion (ADME) properties. These studies have provided valuable insights into how the compound behaves within an organism and have helped identify potential areas for improvement. For example, modifications to enhance solubility or metabolic stability could significantly impact the compound's bioavailability and therapeutic efficacy.

The future direction of research on N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is likely to involve both computational modeling and experimental validation. Computational methods such as molecular docking can be used to predict how this compound interacts with biological targets at an atomic level. These predictions can then be tested experimentally through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Such combined approaches are essential for understanding the mechanisms of action and optimizing lead compounds for clinical development.

In conclusion,N-(1-cyanobutyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide (CAS No.1241184-26-8) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new aspects of this compound's biology and chemistry,N-(1-cyanobutyl)-2tetrahydropyrrolecarbazolecarbonylamide is poised become an important tool in drug discovery efforts aimed at improving human health.

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